molecular formula C12H15BrClNO3 B13053062 Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate

Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate

Cat. No.: B13053062
M. Wt: 336.61 g/mol
InChI Key: BECVQVVGYWGXKZ-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H15BrClNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate typically involves the reaction of 6-bromo-2-chloro-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

6-bromo-2-chloro-3-methoxyaniline+tert-butyl chloroformatetert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate\text{6-bromo-2-chloro-3-methoxyaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 6-bromo-2-chloro-3-methoxyaniline+tert-butyl chloroformate→tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate

Uniqueness

Tert-butyl (6-bromo-2-chloro-3-methoxyphenyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methoxy group. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15BrClNO3

Molecular Weight

336.61 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-chloro-3-methoxyphenyl)carbamate

InChI

InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(16)15-10-7(13)5-6-8(17-4)9(10)14/h5-6H,1-4H3,(H,15,16)

InChI Key

BECVQVVGYWGXKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)OC)Br

Origin of Product

United States

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